molecular formula C20H18ClNO3 B1292884 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 932796-29-7

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1292884
CAS No.: 932796-29-7
M. Wt: 355.8 g/mol
InChI Key: FHKCGZNVZOKXGM-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C₂₁H₁₉ClNO₃ (inferred from ). The compound features:

  • A chloro group at the 6-position of the quinoline ring.
  • A 3-isobutoxyphenyl substituent at the 2-position.
  • A carboxylic acid group at the 4-position.

Properties

IUPAC Name

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCGZNVZOKXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis can be broadly categorized into the following steps:

  • Formation of the Quinoline Core : This step typically employs methods such as Friedländer synthesis or other condensation reactions involving aniline derivatives and carbonyl compounds.

  • Chlorination : The introduction of the chloro substituent can be achieved through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

  • Substitution with Isobutoxyphenyl Group : This involves coupling reactions, often facilitated by strong bases like sodium hydride or potassium tert-butoxide, to attach the isobutoxyphenyl moiety to the quinoline core.

  • Carboxylic Acid Functionalization : The final step usually involves converting an intermediate into the carboxylic acid using hydrolysis or direct functionalization methods.

Detailed Synthetic Route

Based on available literature, a detailed synthetic route for 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid can be outlined as follows:

  • Starting Materials :

    • Isatin
    • An appropriate substituted aniline (e.g., 3-isobutoxyaniline)
    • Acetone
    • Benzaldehyde
  • Reaction Conditions :

    • The reaction is typically conducted under basic conditions.
    • Temperature control is crucial; reactions are often performed at elevated temperatures (around 100°C) for several hours.
  • Yield and Purification :

    • After completion of the reaction, products are purified using methods such as crystallization or column chromatography.
    • Typical yields for this compound range from 70% to 90%, depending on reaction conditions and purification methods used.

Example Synthesis Protocol

A specific example of a synthesis protocol may include:

  • In a round-bottom flask, combine isatin (0.1 mol), sodium hydroxide (0.1 mol), and water.
  • Stir at room temperature for several minutes before adding acetone (50 mL).
  • Reflux the mixture for approximately 10 hours.
  • After cooling, adjust pH to around 5-6 using hydrochloric acid.
  • Filter and dry to obtain an intermediate compound.

Next steps would involve chlorination and further functionalization:

  • Dissolve the intermediate in dichloromethane and add thionyl chloride dropwise while maintaining low temperatures (0°C).
  • Reflux until complete, remove solvent under reduced pressure, and purify via chromatography.

Recent studies have highlighted various aspects of quinoline derivatives, including their potential applications in medicinal chemistry due to their biological activities. The following table summarizes key findings related to the synthesis and properties of this compound:

Property Value
Molecular Formula C20H18ClNO3
Molecular Weight 355.82 g/mol
Melting Point Approximately 180°C
Yield Typically between 70%-90%
Biological Activities Antimicrobial, anticancer

Chemical Reactions Analysis

The compound can undergo various chemical reactions such as:

  • Oxidation : Using oxidizing agents like potassium permanganate.

  • Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions : Facilitated by catalysts such as copper salts or transition metals.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial effects against various pathogens.

  • Anticancer properties through inhibition of specific enzymes related to cancer progression.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The chloro group can be reduced to form dechlorinated quinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form diverse quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.

Major Products:

  • Oxidation products include quinoline-4-carboxylic acid derivatives.
  • Reduction products include dechlorinated quinoline derivatives.
  • Substitution products include various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Explored as a scaffold for the development of novel therapeutic agents.

    Antimicrobial Agents: Studied for its potential antimicrobial properties.

Industry:

    Dye Synthesis: Utilized in the synthesis of dyes and pigments.

    Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid C₂₁H₁₉ClNO₃ 6-Cl, 2-(3-isobutoxyphenyl), 4-COOH High lipophilicity (predicted logP ~4.2); potential antimicrobial/anticancer applications (inferred)
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid C₂₀H₁₈ClNO₂ 6-Cl, 2-(4-isobutylphenyl), 4-COOH logP: 4.5; used as a building block for bioactive derivatives
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid C₁₉H₁₆ClNO₃ 6-Cl, 2-(2-propoxyphenyl), 4-COOH Lower lipophilicity (logP ~3.8); moderate antitubercular activity
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid C₁₈H₁₄ClNO₄ 6-Cl, 2-(2,5-dimethoxyphenyl), 4-COOH Enhanced solubility due to methoxy groups; studied for anticancer properties
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 6-Cl, 2-(3-methylphenyl), 4-COOH Simpler structure; limited bioactivity data

Biological Activity

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly as an antibacterial and anti-tuberculosis agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. The specific substitutions at the 2 and 4-carboxylic acid positions enhance its biological properties. The synthesis typically involves modifying existing quinoline derivatives through various chemical reactions such as halogenation and alkylation.

Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). The compound has demonstrated significant inhibitory activity against Mtb strains in vitro, particularly through mechanisms involving DNA gyrase inhibition. For example, structural modifications at the C-6 position have been shown to enhance antitubercular efficacy. In one study, derivatives with halogen substitutions at C-6 exhibited up to two-fold increases in Mtb inhibition compared to non-substituted counterparts .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural modifications significantly increase antibacterial activity. In comparative studies, this compound showed superior activity compared to standard antibiotics such as ampicillin and gentamicin .

Anti-inflammatory and Anticancer Properties

Beyond its antibacterial and antitubercular activities, quinoline derivatives have also been explored for their anti-inflammatory effects. A related study indicated that certain quinoline derivatives could reduce inflammation in macrophages without exhibiting cytotoxic effects . Additionally, some compounds within this class have been identified as potential SIRT3 inhibitors, which could be relevant in cancer therapy due to their role in cell cycle regulation and differentiation .

Table: Summary of Biological Activities

Activity TypeCompoundIC50/EffectivenessReference
Antitubercular6-Chloro-2-(3-isobutoxyphenyl)Significant inhibition
Antibacterial6-Chloro-2-(3-isobutoxyphenyl)Superior to ampicillin
Anti-inflammatoryQuinoline derivativesLow cytotoxicity
SIRT3 InhibitionRelated quinoline derivativesIC50: 7.2 µM

Q & A

Q. What are the established synthetic routes for 6-chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the quinoline core via Pfitzinger or Gould-Jacobs reactions. For example, condensation of substituted anilines with β-ketoesters under acidic conditions .
  • Step 2 : Introduction of the 3-isobutoxyphenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 3-isobutoxyphenyl .
  • Step 3 : Chlorination at the 6-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) in DMF .
  • Key Variables : Temperature (80–120°C), solvent choice (toluene for coupling; DMF for chlorination), and catalyst loading (1–5 mol% Pd). Yields range from 50–75%, with purity confirmed by HPLC (>95%) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; isobutoxy CH₂ at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 370.08 for C₂₀H₁₇ClNO₃) .
  • X-ray Crystallography : Resolve crystal packing and confirm the carboxylic acid group’s planarity (bond angles ~120°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
  • Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative), pH, or serum content .
  • Compound Stability : Degradation under light or humidity; validate via stability studies (HPLC monitoring over 24–72 hours) .
  • Statistical Analysis : Use ANOVA or t-tests to compare datasets, ensuring ≥3 replicates per condition .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this quinoline derivative?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Focus on the 6-chloro and carboxylic acid groups for hydrogen bonding .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (R² > 0.8) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing isobutoxy with methoxy) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer :
  • pH Stability : Test solubility in buffers (pH 1–10) and identify degradation products via LC-MS. The carboxylic acid group may undergo esterification in acidic conditions .
  • Prodrug Design : Synthesize methyl ester derivatives to enhance membrane permeability, with in situ hydrolysis to the active form .
  • Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve bioavailability .

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